Synthesis and Characterization of PPG-2 Propyl Ether: A Technical Guide
Synthesis and Characterization of PPG-2 Propyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of PPG-2 Propyl Ether, also known as Dipropylene Glycol Monopropyl Ether (DPGPE). This compound is a versatile solvent with applications in various industries, including cosmetics and coatings.[1][2] This document details the synthetic pathways, experimental protocols for characterization, and key physicochemical properties.
Introduction
PPG-2 Propyl Ether is a member of the propylene glycol ether family, characterized by the presence of two propylene glycol units and a propyl ether group.[3][4] Its chemical formula is C9H20O3, and its molecular weight is approximately 176.25 g/mol .[5][6] The synthesis of PPG-2 Propyl Ether typically results in a mixture of isomers.[1]
Synthesis of PPG-2 Propyl Ether
The primary industrial synthesis of PPG-2 Propyl Ether involves the base-catalyzed reaction of propanol with propylene oxide.[7][8] This process, known as propoxylation, is an anionic ring-opening polymerization.
Synthesis Pathway
The reaction proceeds through the nucleophilic attack of the propoxide ion on the less sterically hindered carbon of the propylene oxide ring. This process is repeated to add a second propylene oxide unit.
Caption: Synthesis of PPG-2 Propyl Ether.
Experimental Protocol: Base-Catalyzed Synthesis
Materials:
-
n-Propanol
-
Propylene Oxide
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (catalyst)
-
Inert solvent (optional, e.g., toluene)
-
Neutralizing agent (e.g., acetic acid or phosphoric acid)
Procedure:
-
Catalyst Preparation: A solution of the base catalyst (e.g., 0.1-0.5% by weight of the final product) in n-propanol is prepared in a reaction vessel equipped with a stirrer, thermometer, and addition funnel.
-
Reaction Initiation: The mixture is heated to the reaction temperature, typically between 100-150°C.
-
Propylene Oxide Addition: Propylene oxide is added dropwise to the reaction mixture while maintaining the temperature and pressure within a safe range. The molar ratio of propanol to propylene oxide is typically controlled to favor the formation of the di-propylene glycol ether.
-
Reaction Completion: After the addition of propylene oxide is complete, the reaction mixture is stirred at the reaction temperature for a specified period (e.g., 2-4 hours) to ensure complete conversion.
-
Neutralization: The reaction mixture is cooled, and the basic catalyst is neutralized with an appropriate acid.
-
Purification: The crude product is purified by vacuum distillation to remove unreacted starting materials, the catalyst salts, and lower and higher molecular weight by-products. The final product is a mixture of isomers.[1]
Quantitative Data (Estimated):
| Parameter | Value | Reference |
|---|---|---|
| Typical Yield | > 80% | [9] |
| Purity | ≥ 95% |[10] |
Characterization of PPG-2 Propyl Ether
The characterization of PPG-2 Propyl Ether involves a combination of chromatographic and spectroscopic techniques to confirm its structure, purity, and isomer distribution.
Characterization Workflow
Caption: Characterization workflow for PPG-2 Propyl Ether.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the different isomers of PPG-2 Propyl Ether.[11][12]
Experimental Protocol:
-
Column: A capillary column with a polar stationary phase (e.g., a wax-type or a cyanopropylphenyl-based column) is typically used for the separation of glycol ether isomers.[11][13]
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Injection: A small volume of the diluted sample is injected into the GC.
-
Temperature Program: A temperature gradient is applied to the column to achieve optimal separation of the isomers.
-
Detection: The separated components are detected by a mass spectrometer, which provides mass spectra for each isomer, aiding in their identification.
Expected Results: The chromatogram will show multiple peaks corresponding to the different isomers of PPG-2 Propyl Ether. The mass spectra will exhibit characteristic fragmentation patterns of propylene glycol ethers.[11]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the PPG-2 Propyl Ether molecule.
Experimental Protocol:
-
A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
The sample is then analyzed using an FT-IR spectrometer.
Expected Spectral Features (based on analogous compounds): [14]
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3400 (broad) | O-H stretching (from the terminal hydroxyl group) |
| 2850-3000 | C-H stretching (from alkyl groups) |
| ~1100 | C-O-C stretching (from the ether linkages) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
The sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
Expected ¹H NMR Chemical Shifts (Predicted):
-
~0.9 ppm (triplet): Methyl protons of the propyl group (-CH₂-CH₂-CH₃ ).
-
~1.1-1.2 ppm (doublets): Methyl protons of the propylene glycol units (-CH(CH₃ )-).
-
~1.5-1.6 ppm (sextet): Methylene protons of the propyl group (-CH₂-CH₂ -CH₃).
-
~3.3-3.7 ppm (multiplets): Methylene and methine protons adjacent to the ether and hydroxyl groups.
Expected ¹³C NMR Chemical Shifts (Predicted):
-
~10 ppm: Methyl carbon of the propyl group.
-
~17-18 ppm: Methyl carbons of the propylene glycol units.
-
~23 ppm: Methylene carbon of the propyl group (-CH₂-CH₂ -CH₃).
-
~65-80 ppm: Methylene and methine carbons attached to oxygen atoms.
Physicochemical Properties
A summary of the key physicochemical properties of PPG-2 Propyl Ether is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C9H20O3 | [5] |
| Molecular Weight | 176.25 g/mol | [5] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | ~212-244 °C | [1][6] |
| Flash Point | ~94-100.7 °C | [1][5][6] |
| Density | ~0.92 g/mL at 25 °C | |
| Refractive Index | ~1.424 at 20 °C | |
| Solubility in Water | Moderately soluble | [16] |
Conclusion
This technical guide has outlined the synthesis and characterization of PPG-2 Propyl Ether. The primary synthetic route involves the base-catalyzed propoxylation of propanol. Characterization is effectively achieved through a combination of GC-MS for isomer separation and identification, FT-IR for functional group analysis, and NMR for detailed structural elucidation. The provided data and protocols serve as a valuable resource for researchers and professionals working with this versatile glycol ether.
References
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- 2. ppg-2 propyl ether, 29911-27-1 [thegoodscentscompany.com]
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- 4. PPG-2 PROPYL ETHER – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 5. Dipropylene glycol n-propyl ether | CAS#:29911-27-1 | Chemsrc [chemsrc.com]
- 6. ppg-2 propyl ether [flavscents.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. CN101921179B - Preparation method of dipropylene glycol methyl propyl ether - Google Patents [patents.google.com]
- 10. 29911-27-1・Dipropylene Glycol Monopropyl Ether (mixture of isomers)・044-23925[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 11. gcms.cz [gcms.cz]
- 12. CN114384163A - Method for separating and detecting dipropylene glycol isomer - Google Patents [patents.google.com]
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- 14. researchgate.net [researchgate.net]
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